Ácido 2-(benciltio)-4-clorobenzoico

Descripción general

Descripción

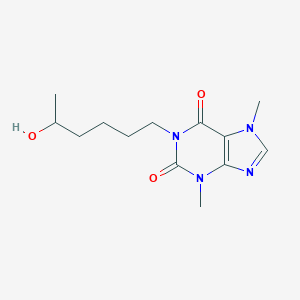

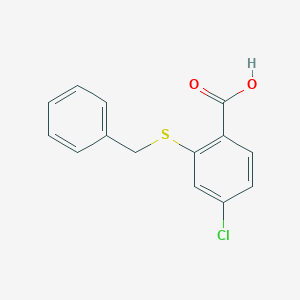

2-(Benzylthio)-4-chlorobenzoic Acid is a chemical compound that falls within the category of benzoic acid derivatives. Research in this field focuses on the synthesis, molecular structure, and various properties of such compounds.

Synthesis Analysis

- Schiff base ligands bearing organic acid moieties, similar to 2-(Benzylthio)-4-chlorobenzoic Acid, have been synthesized and characterized. These include compounds like N-(2-thienylmethylidene)-2-amino-4-chlorobenzoic acid and related derivatives (El-Wahab, 2007).

- Other related synthesis processes involve the preparation of compounds like β-(3,4-Dichlorobenzoyl)−α-(phenylthio)propionic acid, indicating the methods and reactivity of similar benzoic acid derivatives (Mahmoud et al., 1998).

Molecular Structure Analysis

- The crystal structure of 4-chlorobenzoic acid, a related compound, shows that it forms a planar structure with hydrogen bonding, providing insights into how similar benzoic acid derivatives might behave (Gotoh et al., 2010).

- Powder X-ray diffraction and Hirshfeld surface analysis have been used to study compounds like 2-(methylthio)benzoic acid, which can offer comparative information for understanding the structure of 2-(Benzylthio)-4-chlorobenzoic Acid (Chatterjee, 2023).

Chemical Reactions and Properties

- Photodecomposition studies of chlorobenzoic acids, including 4-chlorobenzoic acid, reveal how such compounds react under UV irradiation, which may be relevant for understanding the behavior of 2-(Benzylthio)-4-chlorobenzoic Acid (Crosby & Leitis, 1969).

Physical Properties Analysis

- The physical properties of compounds like benzoic acid and chlorobenzoic acids, including their thermodynamic behavior, have been extensively studied. This research can provide a foundation for understanding the physical properties of 2-(Benzylthio)-4-chlorobenzoic Acid (Reschke et al., 2016).

Chemical Properties Analysis

- The chemical properties of similar compounds, like 2,4-diamino-6-phenyl-1,3,5-triazine and its reactions with benzoic acid derivatives, provide insights into the chemical behavior and interactions of 2-(Benzylthio)-4-chlorobenzoic Acid (Sangeetha et al., 2018).

Aplicaciones Científicas De Investigación

Construcción de Marcos Orgánicos Supramoleculares

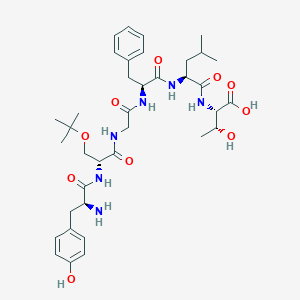

El Ácido 2-(benciltio)-4-clorobenzoico, también conocido como ácido (benciltio)acético (HBTA), se ha utilizado en la construcción de nuevos marcos orgánicos supramoleculares . HBTA y algunas aminopiridinas se incorporaron con éxito como unidades estructurales en la construcción de estos marcos . Las estructuras moleculares de estos co-cristales consisten en un residuo neutro de cada componente de partida o un residuo no ionizado del ingrediente aminopiridina y dos residuos neutros del componente ácido .

Síntesis de Nuevos Compuestos Cristalinos

HBTA se ha utilizado en la co-cristalización con L-prolina (L-PRO), D-prolina (D-PRO), DL-prolina (DL-PRO), isonicotinamida (INA) y triptamina (TPA) para formar cinco nuevos compuestos cristalinos . Estos compuestos tienen posibles aplicaciones en varios campos de la ciencia y la tecnología.

Actividades Antibacterianas

Se preparó y evaluó la actividad antibacteriana de una serie de derivados de 2-(benciltio)pirimidinas y 2-(bencimidazol-ilmetiltio)pirimidinas, análogos de 2-(benciltio)-6-metil-4-fenil-1,4-dihidropirimidina-5-carboxilatos de etilo y 2-(((1H-bencimidazol-2-il)metil)tio)-6-metil-4-fenil-1,4-dihidropiri-midina-5-carboxilatos de etilo . Estos compuestos se obtuvieron por condensación de 2-tiopirimidinas con haluros de bencilo o 2-(clorometil)-1H-bencimidazol en presencia de una base . De catorce, solo ocho compuestos se tamizaron contra cepas multirresistentes de Escherichia coli y Staphylococcus aureus .

Síntesis de Nuevos Derivados de 2-(benciltio)pirimidinas y 2-(bencimidazol-ilmetiltio)pirimidinas

HBTA se ha utilizado en la síntesis de nuevos derivados de 2-(benciltio)pirimidinas y 2-(bencimidazol-ilmetiltio)pirimidinas . Estos compuestos se obtuvieron por condensación de 2-tiopirimidinas con haluros de bencilo o 2-(clorometil)-1H-bencimidazol en presencia de una base .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target certain proteins or enzymes in the body

Mode of Action

This could involve binding to the target protein or enzyme, thereby modulating its activity . The specifics of this interaction and the resulting changes would depend on the nature of the target.

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and could potentially impact a wide range of biological processes.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the actions of similar compounds, it could potentially influence a variety of cellular processes, potentially leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of 2-(Benzylthio)-4-chlorobenzoic Acid could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active

Propiedades

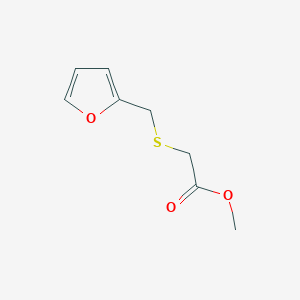

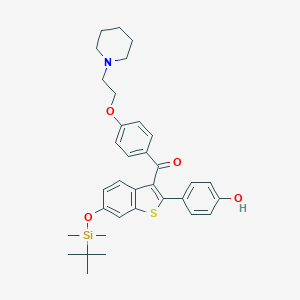

IUPAC Name |

2-benzylsulfanyl-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLBKTJBNKYXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440852 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40183-35-5 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)